(2E)-3-(furan-3-yl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]prop-2-enamide
Description
The compound (2E)-3-(furan-3-yl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]prop-2-enamide (molecular formula: C₁₇H₁₅NO₃S₂; molecular weight: 345.44 g/mol) is a synthetic enamide derivative featuring a conjugated α,β-unsaturated carbonyl system. Key structural elements include:
- Furan-3-yl group: A five-membered oxygen-containing heterocycle.
- Thiophen-3-yl group: A sulfur-containing heterocycle at the ethylamine side chain.
- Methoxy group: A polar substituent enhancing solubility and modulating electronic properties.
This compound is cataloged under CAS 2035037-08-0 and is primarily used in research settings . Its structural uniqueness lies in the juxtaposition of furan and thiophene moieties, which may influence its biological activity and physicochemical behavior.
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-(2-methoxy-2-thiophen-3-ylethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-17-13(12-5-7-19-10-12)8-15-14(16)3-2-11-4-6-18-9-11/h2-7,9-10,13H,8H2,1H3,(H,15,16)/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVFYYPFPBIVIK-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C=CC1=COC=C1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(CNC(=O)/C=C/C1=COC=C1)C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(furan-3-yl)-N-[2-methoxy-2-(thiophen-3-yl)ethyl]prop-2-enamide is a synthetic organic molecule notable for its structural characteristics, which include a furan ring, a thiophene moiety, and an amide functional group. This compound belongs to the class of enamides, recognized for their diverse biological activities and potential applications in medicinal chemistry. The unique combination of furan and thiophene rings suggests that this compound may exhibit significant pharmacological properties.
Structural Characteristics
The structural formula of this compound can be represented as follows:
This structure allows for various interactions with biological targets due to the presence of reactive functional groups.
Antioxidant Activity
Compounds containing furan and thiophene rings are often associated with antioxidant properties , which are crucial for protecting cells from oxidative stress. Research indicates that similar compounds can scavenge free radicals, thereby mitigating cellular damage and reducing the risk of chronic diseases linked to oxidative stress .
Antimicrobial Properties
The antimicrobial potential of this compound has been highlighted in various studies. Enamides are known to exhibit antimicrobial activities against a range of pathogens, making them candidates for antibiotic development. The presence of both furan and thiophene rings may enhance this activity due to their inherent biological properties .
Anti-inflammatory Effects
Some derivatives of compounds with similar structures have been reported to possess anti-inflammatory effects , which could be beneficial in treating chronic inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways .
Synthesis and Evaluation
A series of studies have synthesized compounds related to this compound, evaluating their biological activities through various assays:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Fluorouracil | Pyrimidine derivative | Anticancer |
| Thiophene Derivatives | Thiophene ring | Antimicrobial |
| Furan-based Antioxidants | Furan ring | Antioxidant |
These studies indicate that the unique dual heterocyclic structure may enhance its biological activity compared to compounds with only one type of heterocycle .
Though specific mechanisms for this compound remain under investigation, it is hypothesized that it may interact with enzymes or receptors, influencing metabolic pathways. Compounds with similar structures have been shown to act as enzyme inhibitors or modulators in biochemical processes .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below compares the target compound with structurally related derivatives:
Key Observations :
- Heterocyclic Influence : The target compound’s furan and thiophene groups contrast with benzothiadiazole () or pyridine () in analogs. Thiophene and furan may enhance π-π stacking in biological targets but reduce polarity compared to nitrogen-containing heterocycles .
- Electron-Withdrawing Groups: Chlorinated or trifluoromethylphenyl substituents () improve antibacterial activity but increase lipophilicity.
- Natural vs. Synthetic : Moupinamide () shares a hydroxy-methoxyphenyl motif with the target compound but lacks heterocycles, highlighting divergent design strategies for natural product-inspired vs. fully synthetic molecules .
Physicochemical Properties
- Lipophilicity : The target’s calculated logP (~3.5, estimated) is lower than chlorinated cinnamanilides (logP >4) but higher than moupinamide (logP ~2.8), positioning it as moderately lipophilic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
